![molecular formula C14H14FN3O B2920689 N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2189498-40-4](/img/structure/B2920689.png)
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide, also known as FMPP, is a synthetic compound that belongs to the family of pyrazole-derived cannabinoids. FMPP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.
Mécanisme D'action
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide acts on the endocannabinoid system, specifically by binding to the CB1 and CB2 receptors. This binding results in the activation of various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide in lab experiments is its specificity for the CB1 and CB2 receptors, which allows for more targeted studies of the endocannabinoid system. However, N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
Future research on N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide could focus on its potential therapeutic applications in other types of cancer, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could investigate the effects of N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide on other signaling pathways and cellular processes beyond the endocannabinoid system.
Méthodes De Synthèse
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 1-methylpyrazole in the presence of a base, followed by the addition of propargyl bromide and subsequent purification steps.
Applications De Recherche Scientifique
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has been studied for its potential anti-cancer properties, particularly in the treatment of breast cancer. Studies have shown that N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide inhibits the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-3-13(19)16-14(12-8-9-18(2)17-12)10-4-6-11(15)7-5-10/h3-9,14H,1H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCMHGYALOQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=C(C=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

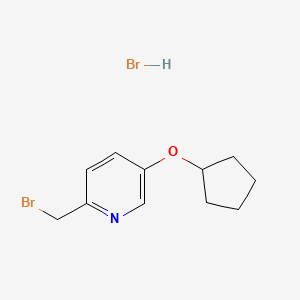
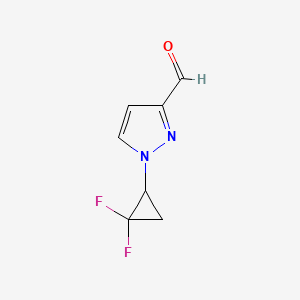

![6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2920613.png)
![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2920614.png)
![2,6-difluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2920615.png)
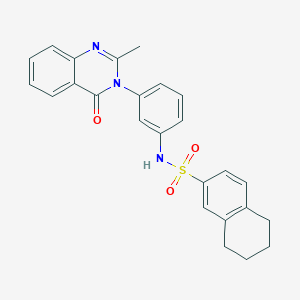
![2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2920618.png)
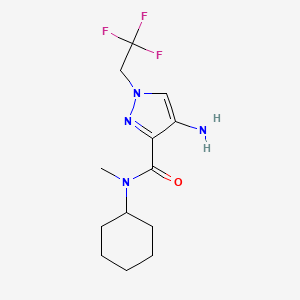

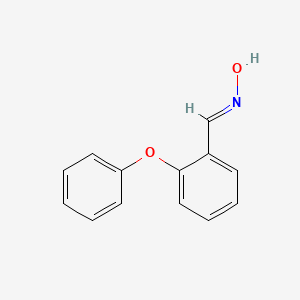
![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)